Methyl 3,3-dimethyl-2-oxobutyrate
CAS No.: 38941-46-7
Cat. No.: VC3843856
Molecular Formula: C7H12O3
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38941-46-7 |
---|---|
Molecular Formula | C7H12O3 |
Molecular Weight | 144.17 g/mol |
IUPAC Name | methyl 3,3-dimethyl-2-oxobutanoate |
Standard InChI | InChI=1S/C7H12O3/c1-7(2,3)5(8)6(9)10-4/h1-4H3 |
Standard InChI Key | NRXFOYAHMBPJEP-UHFFFAOYSA-N |
SMILES | CC(C)(C)C(=O)C(=O)OC |
Canonical SMILES | CC(C)(C)C(=O)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Methyl 3,3-dimethyl-2-oxobutyrate belongs to the class of α-keto esters, distinguished by the presence of a ketone group adjacent to an ester functionality. The IUPAC name methyl 3,3-dimethyl-2-oxobutanoate reflects its substitution pattern: a methyl ester at position 1, a ketone at position 2, and two methyl groups at position 3 . Key identifiers include:
Property | Value |
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CAS Registry Number | 38941-46-7 |
EC Number | 254-201-5 |
SMILES | CC(C)(C)C(=O)C(=O)OC |
InChIKey | NRXFOYAHMBPJEP-UHFFFAOYSA-N |
Molecular Formula | |
Molecular Weight | 144.17 g/mol |
The compound’s planar carbonyl groups and bulky tert-butyl substituent create steric hindrance, influencing its reactivity in nucleophilic additions and condensations . X-ray crystallography of related α-keto esters reveals twisted conformations that stabilize the keto-enol tautomerism, though specific data for this compound remain unpublished .
Synthesis and Industrial Production
Large-scale synthesis of methyl 3,3-dimethyl-2-oxobutyrate typically proceeds via hydrolysis-oxidation cascades starting from halogenated precursors. A representative method involves:
Reaction Pathway
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Hydrolysis of 1,1-Dichloro-3,3-dimethylbutan-2-one:
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Oxidation with Potassium Permanganate:
Parameter | Value |
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Yield | 200 kg per batch |
Purity | >95% (GC-MS) |
Byproducts | Acetone, formaldehyde |
This method emphasizes cost efficiency and scalability, though the use of KMnO₄ introduces environmental concerns due to manganese waste . Alternative routes employing biocatalytic decarboxylation or photochemical oxidation are under investigation but remain non-commercialized .
Physicochemical Properties
Experimental data for methyl 3,3-dimethyl-2-oxobutyrate are sparse, but inferences can be drawn from analogous compounds:
The ester’s hydrolytic instability in aqueous media limits its storage and application under basic conditions. Kinetic studies on related tert-butyl ketones suggest a half-life of <24 hours at pH 7 .
Reactivity and Functionalization
The α-keto ester group undergoes diverse transformations:
Nucleophilic Additions
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Ammonia Derivatives: Forms α-hydroxyimino esters, precursors to amino acids .
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Grignard Reagents: Yields tertiary alcohols, though steric hindrance reduces yields to ~40% .
Condensation Reactions
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Knoevenagel Reaction: With aryl aldehydes, produces α,β-unsaturated esters (e.g., cinnamate derivatives) .
Atmospheric Degradation
While direct studies are lacking, analogous tert-butyl ketones react with OH radicals at , suggesting moderate persistence in the troposphere .
Applications in Pharmaceutical and Chemical Industries
Intermediate in Drug Synthesis
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Antitubercular Agents: Derivatives of 3,3-dimethyl-2-oxobutyric acid (synthesized from the ester) inhibit pantothenate synthetase, a target in Mycobacterium tuberculosis .
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Peptide Mimetics: The ester’s rigidity aids in constraining peptide backbones, enhancing bioavailability .
Specialty Chemicals
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Flavor and Fragrance: Methyl-branched esters contribute to fruity odors, though commercialization is limited by synthesis costs .
Future Research Directions
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Green Synthesis: Replace KMnO₄ with enzymatic or electrochemical methods.
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Thermodynamic Studies: Measure vapor pressure and phase behavior for process optimization.
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Biological Screening: Explore antimicrobial and anticancer potential of novel derivatives.
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